molecular formula C14H9NO5 B13928764 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one

1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one

Cat. No.: B13928764
M. Wt: 271.22 g/mol
InChI Key: DUXQYCFMOBKFEE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one can be achieved through several methods. One notable method involves the Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage . This method is redox-neutral and involves a cascade C–H activation annulation process. The reaction typically requires [Cp*RhCl2]2 (2.5 mol%), AgSbF6 (10 mol%), and PivOH (100 mol%) in methanol at 50°C for 12 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves optimizing the reaction conditions mentioned above for large-scale synthesis. This may include scaling up the reaction volumes, optimizing the catalyst and reagent concentrations, and ensuring efficient purification processes.

Mechanism of Action

The mechanism of action of 1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The methoxy group can also participate in various chemical reactions, leading to the formation of different active compounds .

Comparison with Similar Compounds

1-Methoxy-8-nitro-6H-dibenzo[b,d]pyran-6-one can be compared with other similar compounds such as:

These compounds share a similar dibenzo[b,d]pyran-6-one core structure but differ in their substituents, leading to different chemical and biological properties.

Properties

Molecular Formula

C14H9NO5

Molecular Weight

271.22 g/mol

IUPAC Name

1-methoxy-8-nitrobenzo[c]chromen-6-one

InChI

InChI=1S/C14H9NO5/c1-19-11-3-2-4-12-13(11)9-6-5-8(15(17)18)7-10(9)14(16)20-12/h2-7H,1H3

InChI Key

DUXQYCFMOBKFEE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O2

Origin of Product

United States

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